(Z)-3-ethyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
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Overview
Description
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a trimethoxyphenyl group, and an ethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a condensation reaction with an aldehyde derivative.
Ethyl Substitution: The ethyl group is added via alkylation using an ethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-THIOXO-4-THIAZOLIDINONE: Lacks the ethyl and trimethoxyphenyl groups.
5-(ARYLMETHYLENE)-2-THIOXO-4-THIAZOLIDINONE: Contains different aryl substituents.
3-ETHYL-2-THIOXO-4-THIAZOLIDINONE: Lacks the trimethoxyphenyl group.
Uniqueness
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the ethyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO4S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO4S2/c1-5-16-14(17)12(22-15(16)21)8-9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3 |
InChI Key |
LEEYAJUFUGAUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Origin of Product |
United States |
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